molecular formula C7H6N2O2 B6267337 3-(2-FURYL)-1H-PYRAZOL-5-OL CAS No. 467248-38-0

3-(2-FURYL)-1H-PYRAZOL-5-OL

Cat. No.: B6267337
CAS No.: 467248-38-0
M. Wt: 150.1
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Description

Significance of Pyrazole (B372694) and Furan (B31954) Ring Systems in Organic Synthesis and Functional Molecules

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry and drug discovery. nih.govglobalresearchonline.net Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, underscores its pharmacological importance. nih.gov The pyrazole scaffold is considered a "privileged structure" due to its synthetic accessibility and its ability to act as a bioisosteric replacement for other functional groups, enhancing drug-like properties. researchgate.net

Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in natural products and synthetic compounds with diverse applications. Its aromatic character and the reactivity of its ring positions make it a valuable synthon in organic chemistry.

The fusion of these two important heterocyclic systems into a single molecule, as seen in 3-(2-FURYL)-1H-PYRAZOL-5-OL, creates a scaffold with the potential for a unique combination of chemical and biological properties, making it a target of significant synthetic interest.

Overview of Pyrazolone (B3327878) Derivatives: Tautomeric Considerations and Reactivity Potential

The "-ol" suffix in this compound suggests a hydroxyl group, but this compound is more accurately described as a pyrazolone, a class of compounds known for their complex tautomeric equilibria. Pyrazolones can exist in several tautomeric forms, primarily the OH, NH, and CH forms. The predominant tautomer is influenced by factors such as the nature of substituents, the solvent, and whether the compound is in solution or in the solid state.

This tautomerism has significant implications for the reactivity of pyrazolone derivatives. The presence of both nucleophilic and electrophilic centers, as well as acidic and basic sites, allows for a wide range of chemical transformations. Electrophilic substitution reactions often occur preferentially at the 4-position of the pyrazole ring. nih.gov

Rationale for Researching this compound: Unique Structural Features and Synthetic Interest

The rationale for investigating this compound stems from the unique structural features imparted by the combination of the furan and pyrazolone rings. The electron-rich furan ring at the 3-position is expected to influence the electronic properties and reactivity of the pyrazole core.

The synthetic interest in this molecule lies in its potential as a precursor for more complex, biologically active molecules. The various reactive sites on both the pyrazole and furan rings offer multiple points for functionalization, allowing for the creation of a diverse library of derivatives for biological screening.

Historical Context of Pyrazole-Furan Hybrid Scaffolds in Academic Research

The history of pyrazole chemistry dates back to 1883, with its discovery by the German chemist Ludwig Knorr. nih.govmdpi.com The first synthesis of pyrazole itself was achieved by Eduard Buchner in 1889. globalresearchonline.net The classical Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine (B178648), remains a fundamental method for constructing the pyrazole ring. nih.govyoutube.com

While the early focus was on the fundamental properties and synthesis of the pyrazole ring, the exploration of pyrazole-containing hybrid molecules has grown significantly over the decades. The development of new synthetic methodologies has facilitated the creation of a vast number of pyrazole derivatives, including those fused or appended with other heterocyclic systems like furan. globalresearchonline.netresearchgate.net The continued interest in these hybrid scaffolds is driven by the search for novel compounds with enhanced biological activities. researchgate.net

Properties

CAS No.

467248-38-0

Molecular Formula

C7H6N2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 2 Furyl 1h Pyrazol 5 Ol and Its Precursors

Strategic Retrosynthetic Analysis of the 3-(2-FURYL)-1H-PYRAZOL-5-OL Framework

Retrosynthetic analysis provides a logical approach to designing a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scribd.com For this compound, the primary disconnection strategy involves breaking the bonds of the pyrazolone (B3327878) ring. This approach identifies two key synthons: a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound bearing a furan (B31954) moiety. This leads to the identification of hydrazine or its derivatives and a β-keto ester containing a 2-furyl group as the logical precursors. The general retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound, showing the disconnection of the pyrazolone ring to yield a hydrazine derivative and a furyl-containing beta-keto ester.

This schematic illustrates the disconnection of the pyrazolone ring, leading to the identification of hydrazine and a β-keto ester with a furan substituent as the primary starting materials.

This analysis forms the foundation for the most common and effective synthetic methods discussed in the following sections.

Cyclocondensation Approaches for Pyrazolone Ring Formation

The most prevalent method for synthesizing the pyrazolone core is through a cyclocondensation reaction. mdpi.com This strategy involves the reaction of a binucleophilic hydrazine with a 1,3-dielectrophilic compound, such as a β-keto ester.

Hydrazine Reactants and Reaction Pathways

Hydrazine and its derivatives are the cornerstone nucleophiles in pyrazolone synthesis. The reaction with a β-keto ester proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbons of the ester. The initial attack can occur at either the ketone or the ester carbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolone ring. When unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, the formation of two regioisomers is possible. mdpi.com

Role of β-Keto Esters and Related 1,3-Difunctional Systems

β-Keto esters are ideal 1,3-dielectrophilic partners for hydrazine in pyrazolone synthesis. mdpi.com For the synthesis of this compound, the required precursor is an ethyl or methyl ester of 3-(2-furyl)-3-oxopropanoic acid. These β-keto esters can be synthesized through various methods, including the Claisen condensation of an appropriate furan-containing ketone with a dialkyl carbonate. Other 1,3-difunctional systems, such as 1,3-diketones and α,β-unsaturated ketones with a leaving group, can also be employed to generate the pyrazole (B372694) ring. mdpi.comnih.gov

Influence of Reaction Conditions on Product Yield and Selectivity

The conditions under which the cyclocondensation reaction is performed significantly impact the yield and regioselectivity of the product. Key factors include the choice of solvent, temperature, and the presence or absence of a catalyst. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation, favoring one isomer over the other. conicet.gov.ar In some cases, conducting the reaction at ambient temperature in solvents like N,N-dimethylacetamide in an acidic medium can lead to good yields and high regioselectivity. nih.gov In contrast, conventional conditions using ethanol (B145695) at room temperature might result in a mixture of regioisomers. nih.gov The use of ultrasonic irradiation has also been explored to enhance reaction rates and yields. researchgate.net

Table 1: Effect of Reaction Conditions on Pyrazolone Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneEthanolReflux-- nih.gov
AcidN,N-DimethylacetamideAmbient-Good nih.gov
NoneHFIPRoom Temperature< 1 hour97:3 (Regioselectivity) conicet.gov.ar
[HMIM]HSO4EthanolRoom Temperature-Good researchgate.net
p-TSADMF702 hoursGood bohrium.com

This table summarizes various reaction conditions and their impact on the synthesis of pyrazolone derivatives, highlighting the importance of catalyst, solvent, and temperature selection.

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. scielo.org.za These strategies have been successfully applied to the synthesis of pyrazole and pyrazolone derivatives.

Catalyst-Free Multicomponent Reaction Systems

In the pursuit of greener and more sustainable synthetic methods, catalyst-free MCRs have gained considerable attention. researchgate.net These reactions often proceed in environmentally benign solvents like water or under solvent-free conditions, driven by the inherent reactivity of the starting materials. For the synthesis of pyrazolone-related structures, catalyst-free approaches have been developed that involve the condensation of an aldehyde, a β-keto ester, and a hydrazine derivative. scielo.org.zaacs.org While a direct catalyst-free, one-pot synthesis of this compound from basic precursors has not been extensively detailed in the provided context, the principles of such reactions are well-established for similar structures. For example, the synthesis of pyrano[2,3-c]pyrazoles, which involves a pyrazolone intermediate, has been achieved in high yields without a catalyst in ionic liquids or magnetized distilled water. scielo.org.zarsc.org These catalyst-free systems often rely on the activation provided by the reaction medium or simply the thermal energy supplied. researchgate.net

Table 2: Examples of Catalyst-Free Multicomponent Reactions for Pyrazole-Related Scaffolds

ReactantsSolventConditionsProduct TypeYield (%)Reference
Aldehyde, Malononitrile, HydrazineWaterRoom TemperatureAminopyrazole- researchgate.net
Aldehyde, 3-Methyl-1-phenyl-2-pyrazoline-5-oneVisible LightRoom TemperatureBis(1H-pyrazol-5-ol)82-96 acs.org
Indole/Quinolcarbaldehyde, Pyrazolone, Enol etherTEAA (Ionic Liquid)MicrowaveHeteroaryl pyranopyrazole88 rsc.org
Aldehyde, 4-Hydroxycoumarin, HydrazineMagnetized Distilled Water80 °CChromeno[2,3-c]pyrazole85-93 scielo.org.za

This table showcases the versatility of catalyst-free multicomponent reactions in generating complex heterocyclic structures related to pyrazolones, emphasizing the use of green reaction media and energy sources.

Green Chemistry Principles in this compound Synthesis

The synthesis of pyrazole derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance efficiency. These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and alternative energy sources.

Several green methods have been developed for the synthesis of related pyrazol-5-ol compounds, which can be adapted for the synthesis of the title compound. For instance, catalyst- and solvent-free methods for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been achieved through simple heating or microwave irradiation. tandfonline.com These techniques offer advantages such as reduced reaction times, higher yields, and simpler work-up procedures. bohrium.com

Ultrasound-mediated synthesis in aqueous ethanol is another efficient and eco-friendly protocol for preparing pyrazol-5-ol derivatives. This method often proceeds rapidly at room temperature without the need for a catalyst, providing excellent yields. bohrium.com Furthermore, visible light has been utilized as a sustainable energy source for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering a cost-effective and catalyst-free pathway. acs.orgnih.gov The use of water as a solvent in some green protocols further enhances the environmental friendliness of these synthetic routes. researchgate.net

Table 1: Green Synthetic Approaches for Pyrazol-5-ol Derivatives
MethodConditionsAdvantages
Microwave IrradiationCatalyst-free, Solvent-freeEfficient, Reduced reaction time
Ultrasound IrradiationCatalyst-free, Aqueous ethanol, Room temperatureRapid, High yields, Eco-friendly
Visible Light PromotionCatalyst-free, Room temperatureSustainable, Cost-effective
Water as SolventCatalyst-freeEnvironmentally benign

Solvent Effects on Reaction Regioselectivity and Yield

The choice of solvent can significantly influence the regioselectivity and yield in the synthesis of pyrazoles. In the condensation reaction between a nonsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine, the solvent can dictate the formation of one regioisomer over another. conicet.gov.ar

For example, in the synthesis of N-methylpyrazoles, the use of conventional solvents like ethanol often leads to a mixture of regioisomers that can be challenging to separate. conicet.gov.aracs.org However, employing fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity. conicet.gov.aracs.org Specifically, the reaction of a 1,3-diketone with methylhydrazine in HFIP can lead to a significantly higher ratio of the desired 3-substituted pyrazole isomer. acs.org The unique properties of these fluorinated solvents are believed to stabilize intermediates and transition states in a way that favors the formation of a specific regioisomer.

The solvent-dependent nature of pyrazole synthesis is also observed in other reaction types. For instance, in the reaction of N-monosubstituted hydrazones with nitroolefins, protic polar solvents like methanol (B129727) have been found to provide the best yields. organic-chemistry.org

Table 2: Solvent Effects on Regioselectivity in Pyrazole Synthesis
SolventSubstratesRegioisomeric Ratio (desired:undesired)Reference
Ethanol1,3-diketone and methylhydrazineLow regioselectivity conicet.gov.ar
2,2,2-Trifluoroethanol (TFE)1,3-diketone and methylhydrazine85:15 acs.org
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1,3-diketone and methylhydrazine97:3 acs.org
MethanolN-monosubstituted hydrazones and nitroolefinsGood yields, high regioselectivity organic-chemistry.org

Directed Functionalization during Synthesis: Incorporation of the 2-Furyl Moiety

The introduction of the 2-furyl moiety at the C-3 position of the pyrazole ring is a key step in the synthesis of this compound. This is typically achieved by using a precursor that already contains the furan ring. A common strategy involves the condensation of a 1-(2-furyl)-1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.

The synthesis of functionalized pyrazoles often relies on the regioselective functionalization of the pyrazole core. nih.gov Directed metalation strategies, for instance, can be employed to introduce substituents at specific positions on an existing pyrazole ring, although this is more common for post-synthetic modifications. rsc.org For the direct synthesis of this compound, the more straightforward approach is to start with a furan-containing building block. For example, the reaction of a compound like ethyl 3-(2-furyl)-3-oxopropanoate with hydrazine would lead to the desired pyrazole structure.

The modification of the pyrazole scaffold with pharmacologically relevant fragments, such as the 5-(4-nitrophenyl)furan group, has been shown to be a valuable strategy for creating bioactive compounds. biointerfaceresearch.com This highlights the importance of incorporating specific aryl or heteroaryl moieties like the 2-furyl group to modulate the biological properties of the resulting pyrazole.

Post-Synthetic Derivatization Approaches

Once the this compound core is synthesized, it can undergo various post-synthetic modifications to generate a library of derivatives with potentially enhanced or novel properties. These modifications can be targeted at the pyrazole nitrogen atoms, the C-4 carbon position, and the 5-hydroxyl group.

Modifications at the Pyrazole Nitrogen Atoms

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated. N-alkylation is a common modification, and various methods have been developed to achieve this. semanticscholar.org Traditional methods often involve the use of a strong base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. semanticscholar.org More recent methods utilize trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst, providing an alternative to harsher basic conditions. semanticscholar.orgmdpi.com When unsymmetrical pyrazoles are N-alkylated, a mixture of regioisomers can be formed, with the major product often being determined by steric factors. semanticscholar.orgmdpi.com

Functionalization at Pyrazole Carbon Positions (e.g., C-4)

The C-4 position of the pyrazole ring is susceptible to electrophilic substitution. rsc.org Various functional groups can be introduced at this position. For example, direct thiocyanation and selenocyanation of the pyrazole skeleton can be achieved using reagents like NH₄SCN or KSeCN in the presence of an oxidant. beilstein-journals.orgresearchgate.net This allows for the introduction of sulfur- and selenium-containing moieties.

Furthermore, C-H functionalization reactions catalyzed by transition metals have emerged as powerful tools for the direct introduction of aryl, alkyl, and other groups at the C-4 position. rsc.org These methods offer high regioselectivity and can tolerate a wide range of functional groups. rsc.org

Transformations Involving the 5-Hydroxyl Group

The 5-hydroxyl group of this compound is a versatile functional handle that can participate in various transformations. It exists in tautomeric equilibrium with the corresponding keto forms (pyrazol-5-ones). researchgate.netarkat-usa.org This hydroxyl group can be O-alkylated or O-acylated to produce ethers and esters, respectively. For instance, 4,5-diaryl-1H-pyrazol-3-ol has been utilized as a template to synthesize various fused heterocyclic systems through reactions involving the hydroxyl group. nih.gov The reactivity of the hydroxyl group allows for the construction of more complex molecular architectures based on the pyrazole scaffold.

Advanced Structural Elucidation and Tautomeric Equilibrium Investigations

Solution-State Tautomeric Forms and Their Distribution

The tautomeric behavior of pyrazolones in solution is a complex phenomenon that is typically investigated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (e.g., Infrared and Raman). These techniques can provide evidence for the existence of different tautomers and allow for the determination of their relative populations under various conditions.

While studies on related pyrazole (B372694) derivatives have demonstrated the utility of these methods in distinguishing between tautomeric forms, dedicated spectroscopic analysis of 3-(2-FURYL)-1H-PYRAZOL-5-OL is not available. Research on similar compounds indicates that the polarity of the solvent and the temperature can significantly shift the tautomeric equilibrium. For instance, in nonpolar solvents, pyrazolones often exist as hydrogen-bonded dimers of the OH-tautomer, while more polar solvents can favor the existence of monomeric forms or other tautomers. However, without experimental spectra for this compound, it is not possible to definitively describe its solution-state behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Advanced NMR techniques, including two-dimensional experiments (e.g., COSY, HSQC, HMBC) and the analysis of coupling constants, are invaluable for the complete and unambiguous assignment of all proton and carbon signals in a molecule. Such detailed analysis is crucial for confirming the predominant tautomeric form in solution. For this compound, there are no published advanced NMR studies that would provide this level of structural detail.

Mass Spectrometry Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.govukm.edu.my

When analyzed by MS, this compound (molecular formula: C₇H₆N₂O₂) would first form a molecular ion (M⁺˙) with an expected m/z value corresponding to its molecular weight. This molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that helps to confirm the structure.

Expected fragmentation pathways include:

Loss of CO: A common fragmentation for phenolic compounds and pyrazolones, leading to a significant fragment ion.

Cleavage of the furan (B31954) ring: The furan moiety can undergo characteristic fragmentation, including the loss of a CHO group.

RDA (Retro-Diels-Alder) reaction: The pyrazole ring can undergo retro-Diels-Alder fragmentation, leading to the expulsion of stable neutral molecules like N₂ or HCN.

Loss of the entire furan group: Cleavage of the C-C bond between the two rings can result in ions corresponding to the pyrazolone (B3327878) ring and the furyl cation.

HRMS would be instrumental in confirming the elemental composition of the molecular ion and each major fragment, thereby validating the proposed fragmentation pathways. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)Ion FormulaProposed Identity/Origin
150[C₇H₆N₂O₂]⁺˙Molecular Ion (M⁺˙)
122[C₆H₆N₂O]⁺˙[M - CO]⁺˙
94[C₅H₄N₂]⁺˙Fragment from loss of furan moiety and subsequent rearrangement
67[C₄H₃O]⁺Furyl cation

Vibrational Spectroscopy for Characteristic Functional Group Modes (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

For this compound, the spectra are expected to be dominated by contributions from the furan ring, the pyrazole ring, and the hydroxyl/amine groups, with their exact positions influenced by the prevailing tautomeric form.

O-H/N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching of the pyrazol-5-ol tautomer, likely broadened due to hydrogen bonding. nih.gov N-H stretching vibrations from the pyrazole ring would also appear in this region.

C=O Stretching: Should the keto tautomer be present, a strong absorption band for the C=O group would be expected around 1700 cm⁻¹. The absence or presence of this band is a key indicator of the tautomeric equilibrium.

C=C and C=N Stretching: Vibrations associated with the double bonds within the furan and pyrazole rings are expected in the 1650-1450 cm⁻¹ region. tandfonline.com

C-H Stretching: Aromatic C-H stretching from the furan ring typically appears between 3100 and 3000 cm⁻¹. nih.gov

Ring Vibrations: Characteristic "breathing" and other deformation modes of the furan and pyrazole rings would be visible in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds and the symmetric vibrations of the heterocyclic rings. researchgate.net

Table 3: Key Expected Vibrational Frequencies (FT-IR/Raman) for this compound Based on data from analogous compounds. nih.govtandfonline.com

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group/Moiety
3400 - 3200O-H / N-H stretchPyrazol-ol / Pyrazole N-H
3100 - 3000C-H stretchFuran Ring
~1700C=O stretchPyrazolone (keto tautomer)
1650 - 1450C=C / C=N stretchFuran and Pyrazole Rings
Below 1500Ring deformation/breathingFingerprint Region

Computational and Theoretical Investigations of 3 2 Furyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the detailed investigation of molecular systems like 3-(2-furyl)-1H-pyrazol-5-ol. These methods allow for a deep understanding of the molecule's inherent properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Theoretical studies on molecules with a similar core structure, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been conducted using DFT with the B3LYP functional and 6-31G(d) basis set. ijpcbs.commdpi.comrsc.orgresearchgate.net These calculations reveal that the molecule likely adopts a planar conformation, where all the constituent atoms lie within the same geometric plane. ijpcbs.commdpi.comresearchgate.net This planarity is attributed to the conjugated π-systems of the furan (B31954) and pyrazole (B372694) rings. ijpcbs.com

Table 1: Predicted Molecular Geometry and Electronic Properties of a Related Furan-Pyrazole System.
ParameterFindingReference
Molecular GeometryAdopts a planar conformation. ijpcbs.commdpi.comresearchgate.net
Electronic StabilityHigh electronic stability and low reactivity. ijpcbs.commdpi.comresearchgate.net
Key Structural FeatureConjugated π-systems of furan and pyrazole rings. ijpcbs.com

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard, as they represent the molecule's ability to donate and accept electrons, respectively. researchgate.net

For the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap (ΔE) was calculated to be approximately 4.458 eV. ijpcbs.com A relatively large energy gap like this suggests high electronic stability and low chemical reactivity. ijpcbs.com The distribution of these orbitals is also significant; in similar pyrazole derivatives, the HOMO and LUMO densities are often located on the pyrazole ring, indicating its importance in potential chemical interactions. researchgate.net The HOMO is typically associated with the electron-donating ability, while the LUMO is linked to electron-accepting character. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Frontier Molecular Orbital Data for a Related Furan-Pyrazole Compound.
ParameterValueImplicationReference
HOMO-LUMO Energy Gap (ΔE)~4.458 eVHigh electronic stability, low chemical reactivity. ijpcbs.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. researchgate.net The energetic importance of these interactions can be estimated using second-order perturbation theory. nih.gov

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, theoretical NMR spectra have been simulated. ijpcbs.com For example, a signal around 140 ppm in the theoretical ¹³C NMR spectrum was attributed to a carbon atom in the furan ring directly bonded to the electronegative oxygen atom. ijpcbs.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to simulate UV-Vis absorption spectra. ijpcbs.com For the carboxylic acid analog, these calculations were performed at the B3LYP/6-31G(d) level of theory, providing a theoretical absorption spectrum that helps in understanding the electronic transitions within the molecule. ijpcbs.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated and compared to an experimental FT-IR spectrum. For the related carboxylic acid, characteristic vibrational bands were calculated, such as the O-H stretching vibration of the carboxylic acid group in the range of 3400–3200 cm⁻¹ and C-H stretching vibrations of the aromatic rings between 3100 and 3000 cm⁻¹. ijpcbs.com

Table 3: Predicted Spectroscopic Data for a Related Furan-Pyrazole Compound.
Spectroscopy TypePredicted FeatureReference
¹³C NMRSignal around 140 ppm for furan carbon bonded to oxygen. ijpcbs.com
UV-VisTheoretical absorption spectrum calculated via TD-DFT. ijpcbs.com
IRO-H stretch (3400–3200 cm⁻¹), Aromatic C-H stretch (3100–3000 cm⁻¹). ijpcbs.com

Theoretical Tautomerism Studies

Pyrazol-5-ones are known to exist in different tautomeric forms, and computational studies are essential for determining their relative stabilities. researchgate.net For a compound like this compound, three principal tautomeric forms are possible: the OH form (aromatic pyrazole ring), the CH form, and the NH form. researchgate.net

Relative Stabilities of Tautomeric Forms (Gas Phase and Solution)

Theoretical calculations have shown that the relative stability of pyrazolone (B3327878) tautomers is highly dependent on the surrounding environment (gas phase vs. solution) and the nature of the substituents. ijpcbs.comresearchgate.net

Gas Phase: In the gas phase, for unsubstituted or alkyl-substituted pyrazolones, the CH form is often found to be the most stable, followed by the NH form, with the OH form being the least stable. ijpcbs.com For instance, DFT calculations on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one at the B3LYP/6-31G* level indicated that the CH form is more stable than the OH and NH forms by 10.35 kcal/mol and 7.84 kcal/mol, respectively. ijpcbs.com

Solution: The polarity of the solvent can significantly alter the tautomeric equilibrium. ijpcbs.com Generally, an increase in solvent polarity tends to stabilize the more polar tautomers. tandfonline.com For pyrazolones, the NH form is often more stabilized in polar solvents compared to the CH and OH forms. ijpcbs.com The energy difference between the CH and NH forms decreases considerably in polar solvents like ethanol (B145695) and water. ijpcbs.com This is because the solvent can form hydrogen bonds with the solute, and these intermolecular interactions can favor one tautomeric form over another. mdpi.com Theoretical studies on other substituted pyrazoles have also highlighted the crucial role of the environment's polarity in determining the predominant tautomeric form. mdpi.com

Table 4: General Trends in Tautomer Stability for Pyrazol-5-ones.
EnvironmentMost Stable Tautomer (General Trend)Least Stable Tautomer (General Trend)Reference
Gas PhaseCH formOH form ijpcbs.com
Polar SolventsNH form (stabilization increases with polarity)Relative stabilities can shift significantly. ijpcbs.com

Energy Barriers for Tautomeric Interconversion

The phenomenon of tautomerism is a critical aspect of pyrazole chemistry, and this compound is capable of existing in several prototropic forms. clockss.org The primary tautomers include the hydroxy form (OH-form, this compound), the CH form (CH-form, 3-(2-furyl)pyrazolidin-5-one), and the NH form (NH-form, 5-(2-furyl)-1,2-dihydropyrazol-3-one). clockss.org The interconversion between these tautomers involves proton transfer, a process whose energetics can be rigorously studied using computational methods.

Theoretical calculations have established that intramolecular proton transfer in pyrazole systems faces a substantial energy barrier, often around 50 kcal/mol. nih.govencyclopedia.pub This high barrier makes spontaneous, uncatalyzed intramolecular conversion a kinetically unfavorable process. nih.govencyclopedia.pub Consequently, tautomeric interconversion is predominantly an intermolecular process, frequently mediated by solvent molecules. nih.govencyclopedia.pub

Computational studies on similar heterocyclic systems demonstrate that the presence of solvent molecules, particularly those capable of forming hydrogen bonds like water or alcohols, drastically reduces the energy barrier for proton transfer. nih.govmdpi.comwuxibiology.comecust.edu.cn For instance, DFT calculations on a pyrazole derivative showed that the Gibbs free energy of activation for tautomerization was 47.5 kcal/mol through an intramolecular pathway, but this barrier was lowered to 23.5 kcal/mol with the assistance of a single methanol (B129727) molecule. mdpi.com Similarly, studies on 2-hydroxypyridine (B17775) revealed that a high uncatalyzed energy barrier of over 38 kcal/mol was reduced to approximately 12-17 kcal/mol when bridged by a single water molecule. wuxibiology.com The inclusion of one or two explicit water molecules in calculations has been shown to be optimal for modeling these proton exchange processes and lowering the energetic barriers. nih.govmdpi.com This significant reduction occurs because the solvent molecules create a hydrogen-bonded "bridge," facilitating a more energetically favorable proton relay mechanism compared to a direct intramolecular jump.

For this compound, it is therefore predicted that tautomeric equilibrium is achieved via a solvent-assisted mechanism, with the exact energy barriers being dependent on the nature of the solvent and the specific intermolecular interactions at play.

Table 1: Principal Tautomeric Forms of this compound This table is interactive and allows for sorting and filtering of data.

Tautomer Name Structure Key Features
OH-Form This compound Aromatic pyrazole ring, hydroxyl group at C5.
NH-Form 5-(2-furyl)-1,2-dihydropyrazol-3-one Non-aromatic pyrazolone ring, carbonyl group at C3, proton on N2.

| CH-Form | 3-(2-furyl)pyrazolidin-5-one | Non-aromatic pyrazolone ring, carbonyl group at C5, methylene (B1212753) group at C4. |

Table 2: Representative Calculated Energy Barriers for Tautomeric Interconversion in Pyrazole-like Systems This table is interactive and allows for sorting and filtering of data.

System Pathway Calculated Activation Energy (kcal/mol) Computational Method Reference
Pyrazole Intramolecular ~50 DFT nih.govencyclopedia.pub
Pyrazole Intermolecular (solvent-assisted) 10-14 DFT nih.govencyclopedia.pub
Substituted Pyrazole Intramolecular 47.5 DFT mdpi.com
Substituted Pyrazole Methanol-assisted 23.5 DFT mdpi.com
2-Hydroxypyridine Uncatalyzed 38.2 DFT (wB97X-V) wuxibiology.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations provide insights into the conformational space, solvent interactions, and the stability of different structural arrangements. eurasianjournals.comresearchgate.net These simulations can model how the molecule interacts with its environment, such as a solvent or a biological receptor, revealing key dynamic motions and intermolecular interactions that are not apparent from static models. nih.gov While specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the application of this technique to related pyrazole structures underscores its importance in understanding their physicochemical properties and potential biological activities. eurasianjournals.com

The conformational landscape of this compound is primarily defined by the relative orientation of the furan and pyrazole rings. This orientation can be described by the dihedral angle between the two rings. Computational analysis, often using methods like Density Functional Theory (DFT), is employed to map the potential energy surface as a function of this rotation to identify stable conformers (energy minima) and the transition states that separate them.

For conjugated systems like this, planar or near-planar conformations are often energetically favored as they maximize π-orbital overlap between the two heterocyclic rings. However, steric hindrance or specific electronic interactions can lead to stable non-planar conformers. Furanoside rings themselves are known to be conformationally flexible. nih.gov While detailed studies on the title compound are limited, analysis of related structures suggests that the molecule likely adopts a predominantly planar conformation, though the flexibility of the furan ring may allow for a range of low-energy, non-planar structures to exist in equilibrium. researchgate.net Simple computational models can reliably predict the conformations of such ring systems by emphasizing the avoidance of unfavorable transannular interactions. princeton.edu

Table 3: Key Dihedral Angle for Conformational Analysis This table is interactive and allows for sorting and filtering of data.

Dihedral Angle (τ) Atoms Defining the Angle Description

The solvent environment plays a crucial role in modulating both the conformational preferences and the tautomeric equilibrium of pyrazol-5-ols. mdpi.comnih.gov The polarity of the solvent and its capacity to act as a hydrogen bond donor or acceptor can dramatically influence which tautomer is most stable. nih.gov

Computational studies consistently show that explicit inclusion of solvent molecules or the use of a polarizable continuum model (PCM) is necessary to accurately predict tautomeric stability. sonar.chbeilstein-journals.org For analogous compounds like 1-phenyl-1H-pyrazol-3-ol, experimental and theoretical data show that in nonpolar solvents, the OH-tautomer predominates, often forming hydrogen-bonded dimers. mdpi.com In contrast, polar aprotic solvents like DMSO can disrupt these dimers, stabilizing the monomeric form. mdpi.com

Polar protic solvents, such as water or methanol, can further shift the equilibrium by forming strong hydrogen bonds with both the proton-donating and proton-accepting sites of the molecule. This interaction stabilizes more polar tautomers. The equilibrium constant (KT) between tautomers is thus highly solvent-dependent. sonar.ch For this compound, it is expected that polar solvents will stabilize the more polar NH- and CH- tautomeric forms relative to the less polar OH-form, thereby shifting the equilibrium.

Table 4: Predicted Solvent Effects on the Tautomeric Equilibrium of this compound This table is interactive and allows for sorting and filtering of data.

Solvent Type Expected Predominant Tautomer(s) Rationale
Nonpolar (e.g., Hexane, Toluene) OH-Form Favors less polar tautomers; may exist as hydrogen-bonded dimers.
Polar Aprotic (e.g., DMSO, Acetonitrile) OH-Form / NH-Form Solvates polar species, disrupting dimers. The equilibrium may shift towards more polar forms.

Mechanistic Studies of Synthetic Reactions via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. eurasianjournals.com For the synthesis of pyrazole derivatives, these methods provide detailed insights into reaction pathways, allowing for the characterization of intermediates and transition states. researchgate.netnih.govresearchgate.net This understanding is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic strategies.

The characterization of transition states (TS) is a cornerstone of computational mechanistic studies. By locating the TS on the potential energy surface, chemists can calculate the activation energy (often expressed as the Gibbs Free Energy of Activation, ΔG‡), which is the energetic barrier that must be overcome for a reaction to proceed. nih.govmdpi.com A lower activation energy corresponds to a faster reaction rate.

In the context of pyrazole synthesis, such as through [3+2] cycloaddition reactions, DFT calculations can map the entire reaction profile. nih.gov For example, in the reaction of diazopropane (B8614946) with a chalcone (B49325) derivative, the transition states for the formation of different pyrazole and oxadiazole isomers were located and their energies calculated. nih.gov These calculations revealed the bond-forming distances in the TS and the associated imaginary frequency, which confirms the structure as a true transition state. nih.gov Such analyses not only confirm the kinetic feasibility of a proposed mechanism but can also compare competing pathways.

Table 5: Examples of Computationally Characterized Transition States in Pyrazole-related Syntheses This table is interactive and allows for sorting and filtering of data.

Reaction Type System Calculated ΔG‡ (kcal/mol) Computational Method Reference
Diels-Alder 4-fluoro-4-methyl-4H-pyrazole + BCN 16.0 M06-2X mdpi.com
Diels-Alder 4,4-difluoro-4H-pyrazole + BCN 15.2 M06-2X mdpi.com
[3+2] Cycloaddition Diazopropane + Chalcone (Path 1) 12.89 B3LYP nih.gov

Many synthetic routes to substituted pyrazoles can potentially yield multiple regioisomers. Computational chemistry provides a powerful means to predict and rationalize the observed regioselectivity. researchgate.netnih.gov By calculating the energy profiles for the reaction pathways leading to each possible isomer, the product that is formed through the lowest energy barrier (the kinetic product) or the most thermodynamically stable product can be identified. nih.gov

For example, in the [3+2] cycloaddition reaction between diazopropane and a chalcone derivative, two modes of addition to the C=C double bond and the C=O double bond are possible, each leading to different regioisomers (pyrazoles or oxadiazoles). nih.gov DFT calculations showed that the activation energies for the pathways leading to the pyrazole products were significantly lower than those leading to the oxadiazole products, correctly predicting that pyrazoles are the kinetically favored regioisomers. nih.gov Similarly, DFT calculations have successfully justified the observed regioselectivity in N-alkylation and N-arylation reactions of 3-substituted pyrazoles. acs.org These theoretical predictions are invaluable for designing synthetic strategies that selectively target a desired isomer.

Table 6: Computational Determination of Regioselectivity in a [3+2] Cycloaddition Reaction This table is interactive and allows for sorting and filtering of data.

Reaction Pathway Product Type Relative Activation Energy (kcal/mol) Relative Product Stability (kcal/mol) Predicted Outcome Reference
Attack on C=C bond Pyrazole (1HP1) 0.00 -40.61 Kinetically and Thermodynamically Favored nih.gov

Chemical Reactivity and Derivatization Patterns

Electrophilic Substitution Reactions on the Pyrazole (B372694) and Furan (B31954) Rings

Electrophilic substitution is a characteristic reaction for many aromatic systems, including pyrazoles and furans. globalresearchonline.netpharmaguideline.com In 3-(2-furyl)-1H-pyrazol-5-ol, these reactions can potentially occur on either heterocyclic ring. The position of substitution is directed by the activating and deactivating effects of the substituents on each ring. For the pyrazole ring, the most reactive position for electrophilic attack is typically the C4 carbon, which is activated by the two nitrogen atoms. pharmaguideline.com The furan ring is also highly activated towards electrophilic substitution, usually at the C5 position (adjacent to the oxygen and away from the pyrazole substituent).

Halogenation: Pyrazoles and pyrazol-5-ols readily undergo halogenation, primarily at the C4 position. globalresearchonline.netbeilstein-archives.org Reagents such as chlorine, bromine, or N-halosuccinimides (NCS, NBS) are effective for this transformation. beilstein-archives.orgmdpi.com For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) proceeds efficiently at room temperature to yield 4-halogenated pyrazole derivatives. beilstein-archives.org Similarly, the furan ring is reactive towards halogens, often leading to polyhalogenated products under harsh conditions, but mono-halogenation can be achieved under milder conditions. pharmaguideline.com In the case of this compound, competitive halogenation could occur, with the specific outcome depending on the reagent and reaction conditions. The use of mild halogenating agents would favor monosubstitution at the most activated site, likely the C4 position of the pyrazole ring.

Nitration: Nitration of pyrazoles typically yields 4-nitropyrazole derivatives. globalresearchonline.net Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. nih.govresearchgate.net Direct nitration can sometimes lead to N-nitration followed by thermal or acid-catalyzed rearrangement to the C4-nitro product. nih.govsemanticscholar.org The furan ring is sensitive to strong acids, so nitration is usually performed with milder reagents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Given the acid sensitivity of the furan moiety, nitration of this compound would require carefully controlled conditions to selectively nitrate the C4 position of the pyrazole ring while preserving the furan ring.

ReactionTypical Reagent(s)Expected ProductReference
Halogenation (Bromination)Br2 in CHCl3 or N-Bromosuccinimide (NBS)4-Bromo-3-(2-furyl)-1H-pyrazol-5-ol mdpi.compublish.csiro.au
Halogenation (Chlorination)Cl2 in CCl4 or N-Chlorosuccinimide (NCS)4-Chloro-3-(2-furyl)-1H-pyrazol-5-ol mdpi.com
NitrationHNO3/H2SO4 (low temp.) or Acetyl nitrate3-(2-Furyl)-4-nitro-1H-pyrazol-5-ol globalresearchonline.netnih.gov

The acylation and alkylation of this compound are complicated by its tautomerism, which allows for reactions at nitrogen (N-acylation/alkylation), oxygen (O-acylation/alkylation), or carbon (C-acylation/alkylation). The outcome is highly dependent on the reagents, solvent, and the presence or absence of a base. publish.csiro.auclockss.org

Acylation: The introduction of an acyl group can occur at different positions. Reaction with acid chlorides can lead to O-acylated products. clockss.org For example, the reaction of 1-(2-pyridinyl)-3-methyl-1H-pyrazol-5-ol with benzoyl chloride resulted in the O-benzoyl derivative rather than the C4-acylated product. clockss.org However, C4-acylation, a type of Friedel-Crafts acylation, is a standard reaction for pyrazolones, often carried out using an acid chloride in the presence of a base like calcium hydroxide. clockss.org N-acylation is also possible, typically occurring in the presence of a weak base like pyridine. globalresearchonline.netyoutube.com

Alkylation: Alkylation can similarly yield a mixture of regioisomers. N-alkylation is a common reaction for pyrazoles, often carried out using alkyl halides in the presence of a base. publish.csiro.aumdpi.comsemanticscholar.org The regioselectivity (alkylation at N1 vs. N2) is influenced by steric and electronic effects of the substituents on the pyrazole ring. publish.csiro.au O-alkylation to form 5-alkoxypyrazoles is also a known pathway. clockss.org C4-alkylation can occur via rearrangement of an initially formed O-alkylated product through a mdpi.commdpi.com-sigmatropic rearrangement (Claisen rearrangement) if an allyl group is used. clockss.org

Reaction TypeReagent(s)Product TypeControlling FactorsReference
O-AcylationAcid Chloride (e.g., Benzoyl chloride)5-(Acyloxy)pyrazoleAbsence of strong base clockss.org
C4-AcylationAcid Chloride / Ca(OH)24-Acyl-1H-pyrazol-5-ol'Jensen-method' conditions clockss.org
N-AlkylationAlkyl Halide / Base1-Alkyl-3-(2-furyl)-1H-pyrazol-5-oneBase presence, nature of alkyl halide publish.csiro.aumdpi.com
O-AlkylationAllyl Halide / K2CO3 (kinetic control)5-(Allyloxy)pyrazoleLow temperature, short reaction time clockss.org
C4-AlkylationAllyl Halide (thermodynamic control)4-Allyl-1H-pyrazol-5-olVia Claisen rearrangement of O-alkylated product clockss.org

Nucleophilic Additions and Condensation Reactions

The nucleophilic character of this compound is most pronounced in its pyrazolone (B3327878) tautomeric forms, which possess a reactive methylene (B1212753) group at the C4 position and a carbonyl group. researchgate.netnih.gov

The hydroxyl group of the pyrazol-5-ol tautomer and the carbonyl group of the pyrazolone tautomers are key sites for condensation reactions. The C4 position of the pyrazolone ring is an active methylene group and can readily undergo Knoevenagel-type condensation with aldehydes and ketones, particularly under basic catalysis. researchgate.net This reaction leads to the formation of 4-arylidene or 4-alkylidene derivatives, which are valuable synthetic intermediates.

The carbonyl group present in the pyrazolone tautomers can react with nitrogen nucleophiles like primary amines or hydrazine (B178648) derivatives to form imines, hydrazones, or related C=N functionalized compounds. This provides a pathway to a diverse range of derivatives. For example, the condensation of pyrazolones with amines can lead to the formation of imino-pyrazolone structures. Although specific examples for this compound are not prevalent in the literature, this reactivity is a general feature of the pyrazolone scaffold.

Oxidation and Reduction Chemistry

Oxidation: The pyrazole ring is generally very stable towards oxidizing agents. globalresearchonline.netyoutube.com Side-chain alkyl groups on a pyrazole ring can be oxidized to carboxylic acids with strong oxidizing agents like potassium permanganate (B83412) without affecting the ring itself. youtube.comresearchgate.net In contrast, the furan ring is more susceptible to oxidation. organicreactions.org Depending on the oxidant and conditions, oxidation of a furan ring can lead to ring-opened products like 1,4-dicarbonyl compounds or complete degradation to a carboxylic acid. organicreactions.orgosi.lv For this compound, selective oxidation of the furan ring while preserving the pyrazole core is a potential synthetic route, for instance using reagents like ruthenium tetroxide.

Reduction: The pyrazole ring is also highly resistant to reduction. globalresearchonline.net Catalytic hydrogenation under high pressure and temperature can reduce the pyrazole ring to pyrazoline and subsequently to pyrazolidine (B1218672). globalresearchonline.netyoutube.com The furan ring, however, can be reduced more readily. numberanalytics.com Catalytic hydrogenation (e.g., with Pd/C) can reduce the furan to a tetrahydrofuran (B95107) ring. researchgate.net It is also possible to achieve partial reduction to dihydrofuran. pharmaguideline.com Therefore, selective reduction of the furan ring in this compound to give 3-(tetrahydrofuran-2-yl)-1H-pyrazol-5-ol is a feasible transformation under controlled hydrogenation conditions.

ReactionReagent(s)Affected MoietyProduct TypeReference
OxidationRuCl3/NaIO4 or O3Furan RingRing-opened dicarbonyl or carboxylic acid organicreactions.orgosi.lv
ReductionH2, Pd/CFuran RingTetrahydrofuryl-substituted pyrazol-5-ol numberanalytics.comresearchgate.net
Reduction (Harsh)H2, Pd (High T/P)Pyrazole & Furan RingsTetrahydrofuryl-substituted pyrazolidine globalresearchonline.netyoutube.com

Selective Oxidation of the Furyl Moiety

The furan ring within the this compound scaffold can be selectively oxidized, offering a strategic pathway to introduce carboxylic acid or other oxygenated functionalities. This transformation leverages the electron-rich nature of the furan ring, which makes it susceptible to oxidative ring opening while leaving the more robust pyrazole core intact. chemicalbook.comyoutube.com

Several methods have been established for the oxidation of 2-substituted furans. A common strategy involves the use of strong oxidizing agents that cleave the furan ring. For instance, reagents such as ruthenium trichloride (B1173362) (RuCl₃) in combination with sodium periodate (B1199274) (NaIO₄) or ozonolysis (O₃) can effectively convert a furan ring into a carboxylic acid. youtube.com Another effective protocol utilizes N-Bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) to transform 2-substituted furans into 4-oxo-2-alkenoic acids. nih.gov In some synthetic pathways, unintended partial cleavage of the furan ring has been observed, highlighting its reactivity under certain conditions. nih.gov The pyrazole ring's inherent resistance to these oxidative conditions ensures the selectivity of the reaction. chemicalbook.com

Table 1: Reagents for Selective Oxidation of Furan Rings

Reagent SystemProduct TypeReference
RuCl₃ / NaIO₄Carboxylic Acid youtube.com
O₃ (Ozonolysis)Carboxylic Acid youtube.com
1. NBS; 2. NaClO₂4-Oxo-2-alkenoic Acid nih.gov

Reduction of Aromatic Rings (if applicable)

The reduction of the aromatic systems in this compound can be achieved with varying degrees of selectivity, targeting either the pyrazole or the furan ring depending on the chosen reagents and reaction conditions. The pyrazole ring can be catalytically hydrogenated, leading first to the formation of pyrazoline and subsequently to pyrazolidine. pharmajournal.netcsic.es

For the furan moiety, a Birch reduction can be employed to yield the corresponding dihydro derivative. nih.gov However, care must be taken as some reducing agents can lead to decomposition, particularly when certain substituents are present on the furan ring. nih.gov Chemoselective methods have been developed to reduce adjacent functional groups without affecting the furan ring. For example, 2-phenylbenzimidazoline has been used for the efficient reduction of double bonds conjugated to a furan ring, demonstrating that the furan ring can be preserved while other parts of a molecule are reduced. nih.gov Conversely, sodium borohydride (B1222165) (NaBH₄) has been used to reduce furan-containing compounds, but its application can be limited by the formation of side products or decomposition. nih.govnih.gov

Cycloaddition Reactions and Formation of Fused Heterocycles

Cycloaddition reactions are a powerful tool for constructing complex molecular frameworks from this compound derivatives. These reactions, particularly [3+2] and other [3+n] cycloadditions, enable the formation of fused heterocyclic systems by building new rings onto the pyrazole or furan scaffold. beilstein-journals.orgnih.gov The pyrazole nucleus serves as a versatile building block for creating polycyclic structures. chemicalbook.com

The general strategy often involves functionalizing the parent molecule to introduce reactive groups that can participate in cycloaddition. For example, pyrazole-4-carbaldehydes can be used as precursors to synthesize a variety of fused systems, such as pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, tandem reactions involving 3-formylchromones and pyrazole derivatives can lead to chromone-fused pyrazoles. nih.gov One specific example is the 1,3-dipolar cycloaddition of a chalcone-like chromone (B188151) with diazomethane (B1218177) to yield a pyrazoline-linked chromone. nih.gov These methods highlight the modular nature of cycloaddition chemistry in generating diverse heterocyclic libraries from pyrazole-based starting materials. beilstein-journals.orgresearchgate.net

Development of Functionalized this compound Derivatives

The development of functionalized derivatives of this compound is driven by the quest for novel molecular scaffolds with specific chemical and biological properties. By modifying the core structure, chemists can fine-tune the molecule's characteristics and create hybrid structures with enhanced functionality.

Synthesis of Hybrid Pyrazole-Containing Scaffolds

The synthesis of hybrid scaffolds involves combining the this compound core with other heterocyclic systems to create novel, complex molecules. Pyrazole derivatives are recognized as valuable building blocks in the creation of therapeutically relevant heterocyclic systems. researchgate.net The versatility of functionalized pyrazoles allows for their use as precursors in the construction of fused ring systems. semanticscholar.orgresearchgate.net

For instance, pyrazole-4-carbaldehydes can be condensed with various reagents to yield fused heterocycles like pyrrolo[2,3-c]pyrazoles. semanticscholar.org Another approach uses 4-acetyl-pyrazole as a starting point to react with reagents like hydrazine hydrate, resulting in the formation of pyrazolo[3,4-d]pyridazine systems. tubitak.gov.tr These synthetic strategies demonstrate the capacity of the pyrazole scaffold to be elaborated into a wide range of structurally diverse hybrid molecules. semanticscholar.orgtubitak.gov.tr

Table 2: Examples of Fused Heterocyclic Systems from Pyrazole Precursors

Pyrazole PrecursorReagent(s)Fused System FormedReference
3-Aryl-1-phenyl-1H-pyrazol-4-carbaldehydeEthyl azidoacetatePyrrolo[2,3-c]pyrazole semanticscholar.org
5-Amino-1H-pyrazole-4-carbaldehydeN-benzyl-4-piperidonePyrazolo[3,4-b] nih.govnih.govnaphthyridine semanticscholar.org
4-Acetyl-5-methyl-1-phenyl-pyrazoleHydrazine hydratePyrazolo[3,4-d]pyridazine tubitak.gov.tr

Structure-Reactivity Relationships in Derivatization

The derivatization of this compound is governed by distinct structure-reactivity relationships rooted in its electronic and conformational properties. Computational studies, such as Density Functional Theory (DFT), on the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid reveal that the molecule's planar conformation and electronic stability, indicated by a large HOMO-LUMO energy gap, influence its reactivity. nih.gov Such analyses provide critical information on the reactivity of different functional sites within the molecule. nih.gov

The pyrazole ring's two nitrogen atoms withdraw electron density, making the C4 position the most susceptible to electrophilic substitution. chemicalbook.compharmajournal.net In contrast, the N1 position can be deprotonated by a base, rendering it nucleophilic and ready for reactions like alkylation. pharmajournal.net The reactivity can also be strategically manipulated. For example, the furan ring can be used as a masked carboxylic acid. youtube.com In one synthetic scheme, a furan was used in place of a carboxylic acid to decrease the electrophilicity of an adjacent ketone, thereby directing a hydrazine condensation to a different carbonyl group and solving a regioselectivity problem. youtube.com This illustrates how the choice of substituents profoundly impacts the reactivity and outcome of derivatization reactions.

Biological Activity Profiling: Mechanistic Insights and in Vitro Studies

Antimicrobial Activity Evaluation (In Vitro)

The fusion of furan (B31954) and pyrazole (B372694) rings has been explored as a strategy to develop new antimicrobial agents, driven by the urgent need to combat rising antibiotic resistance. nih.govnih.gov

Derivatives featuring the 3-(2-furyl)pyrazole core have demonstrated notable antibacterial activity. Studies on functionalized pyrazoles with a 5-(4-nitrophenyl)furyl substituent showed a pronounced effect against strains of Staphylococcus aureus and Escherichia coli. researchgate.net More specific data comes from a series of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles derived from a pyrazol-5-ol precursor. nih.gov One such derivative, 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone, exhibited potent activity against the Gram-positive bacterium Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL, which is comparable to the standard drug chloramphenicol. nih.gov Its activity against Bacillus thuringiensis was also significant, though comparatively lower. nih.gov

Table 1: Antibacterial Activity of Selected Furan-Pyrazole Derivatives

CompoundBacteriumMIC (μg/mL)Reference
1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanoneBacillus subtilis3.125 nih.gov
1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanoneBacillus thuringiensis6.25 nih.gov

The antifungal potential of this class of compounds is also significant. Derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde have shown promising effects against fungi of the genus Candida. researchgate.net Research into isoxazolol pyrazole carboxylates also highlights the antifungal prospects of the pyrazole core, with one derivative displaying potent activity against the phytopathogenic fungus Rhizoctonia solani, with a 50% effective concentration (EC₅₀) of 0.37 μg/mL. nih.govnih.gov

Specifically for furan-pyrazole derivatives, compounds such as N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine and 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one have demonstrated the most potent in vitro antifungal activity against Botrytis fabae and Fusarium oxysporum, both with MIC values of 6.25 μg/mL. nih.gov

Table 2: Antifungal Activity of Selected Furan-Pyrazole Derivatives

CompoundFungusMIC (μg/mL)Reference
N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amineBotrytis fabae6.25 nih.gov
N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amineFusarium oxysporum6.25 nih.gov
2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-oneBotrytis fabae6.25 nih.gov
2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-oneFusarium oxysporum6.25 nih.gov

A key mechanism for the antibacterial action of pyrazole-based compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov This enzyme is an attractive target because it is present in prokaryotes but absent in human cells, offering a pathway for selective toxicity. nih.gov Studies on benzofuran–pyrazole hybrids, which are structurally related to furyl-pyrazoles, have identified potent inhibitors of the DNA gyrase B (GyrB) subunit. nih.gov For instance, one benzofuran-pyrazole derivative demonstrated notable inhibition of E. coli DNA gyrase B with a 50% inhibitory concentration (IC₅₀) of 9.80 µM, a potency comparable to the antibiotic ciprofloxacin. nih.gov This suggests that derivatives of 3-(2-furyl)-1H-pyrazol-5-ol may exert their antibacterial effects through a similar mechanism, disrupting bacterial DNA replication and leading to cell death. nih.govnih.gov

Anticancer Activity (In Vitro Cytotoxicity)

The pyrazole scaffold is a cornerstone in the design of novel anticancer agents, with numerous derivatives showing promise in preclinical studies. mdpi.comnih.gov

A series of novel chalcone (B49325) derivatives incorporating a 3-(furan-2-yl)pyrazolyl moiety has been synthesized and evaluated for in vitro anticancer activity against several human cancer cell lines. nih.govresearchgate.net One of the most promising compounds from this series, a chalcone designated as 7g, displayed significant cytotoxicity against A549 lung carcinoma cells (IC₅₀ = 27.7 µg/mL) and HepG2 human hepatocellular carcinoma cells (IC₅₀ = 26.6 µg/mL). nih.govresearchgate.net These values are comparable to the standard chemotherapeutic drug doxorubicin. nih.govresearchgate.net The study also evaluated activity against MCF7 breast adenocarcinoma cells. nih.govresearchgate.net Other pyrazole derivatives have also shown cell-specific cytotoxic effects against breast cancer cell lines like MCF7 and MDA-MB-231. nih.gov

Table 3: Cytotoxic Activity of a 3-(Furan-2-yl)pyrazolyl Chalcone Derivative (Compound 7g)

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
A549Lung Carcinoma27.7 nih.govresearchgate.net
HepG2Hepatocellular Carcinoma26.6 nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of pyrazole derivatives. nih.gov For the 3-(furan-2-yl)pyrazolyl chalcone series, the nature and position of substituents on the phenyl ring of the chalcone moiety were found to significantly influence cytotoxic activity. nih.govresearchgate.net The most active compound, 7g, possesses a 4-dimethylamino substituent, suggesting that this electron-donating group enhances its anticancer effects against A549 and HepG2 cells. nih.govresearchgate.net

In a broader context, SAR studies on other pyrazole systems have revealed key structural requirements for activity. For antifungal pyrazole carboxylates, substituting a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group was found to significantly weaken the compound's activity. nih.gov This highlights the sensitivity of the biological activity to small structural modifications on the pyrazole core, providing a roadmap for the rational design of more effective and selective anticancer candidates based on the this compound scaffold. mdpi.comnih.gov

Exploration of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Binding, DNA Binding)

The biological activities of pyrazole-containing compounds are often traced back to their ability to interact with key biomacromolecules. The primary molecular mechanisms explored for this class of compounds include enzyme inhibition, receptor binding, and DNA interactions.

Enzyme Inhibition: The pyrazole ring is recognized as a "privileged scaffold" in the development of kinase inhibitors. mdpi.com Its structural features allow it to form crucial hydrogen bonds and other interactions within the ATP-binding site of many enzymes, leading to potent inhibition. mdpi.comnih.gov Derivatives have been shown to inhibit a wide range of enzymes, including kinases, cholinesterases, and metabolic enzymes, by acting as competitive or non-competitive inhibitors. drugbank.comnih.govnih.gov

Receptor Binding: Pyrazole derivatives can be designed to bind to specific cellular receptors, thereby modulating their activity. For instance, certain derivatives have been investigated as cholecystokinin-1 receptor antagonists and estrogen receptor (ER) ligands. nih.gov

DNA Binding: While less common for simple pyrazoles, metal complexes incorporating pyrazole-based ligands have demonstrated the ability to interact with DNA. Studies on Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) complexes, for example, have shown an intercalative binding mode with Calf Thymus (CT) DNA, suggesting that pyrazole moieties can be positioned to interact with DNA base pairs. mdpi.com

Enzyme Inhibition Studies (In Vitro)

The capacity of the pyrazole scaffold to fit into the active sites of various enzymes makes it a frequent target for inhibitor design.

Kinases are a major class of enzymes targeted by pyrazole derivatives in the search for new therapeutics, particularly in oncology. The pyrazole core often serves as a hinge-binding moiety in the ATP pocket of kinases. mdpi.comnih.gov Numerous studies have detailed the potent inhibitory effects of various pyrazole compounds against several kinases. For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives showed potent, low-micromolar inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B). drugbank.com Similarly, 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-one derivatives have been identified as highly potent and efficient inhibitors of Glycogen Synthase Kinase 3β (GSK3β). nih.gov

Table 1: Kinase Inhibition by Various Pyrazole Derivatives

Derivative Class Target Kinase Reported IC₅₀ Reference
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles JAK2 0.166 µM (for compound 10e) drugbank.com
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles JAK3 0.057 µM (for compound 10e) drugbank.com
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles Aurora A 0.939 µM (for compound 10e) drugbank.com
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles Aurora B 0.583 µM (for compound 10e) drugbank.com
3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones GSK3β Potent inhibition reported nih.gov
2-(1H-pyrazol-1-yl)pyridines ALK5 Potent inhibition reported researchgate.net
N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives CDK16 33 nM (EC₅₀ for compound 43d) mdpi.com

Acetylcholinesterase and butyrylcholinesterase are key enzymes in the nervous system, and their inhibition is a strategy for treating neurodegenerative diseases. While pyrazole derivatives are explored for various neuroprotective effects, specific in vitro studies detailing the AChE and BChE inhibitory activity of this compound are not prominently available in the current literature.

The versatility of the pyrazole scaffold extends to other enzyme families. Studies have identified pyrazole derivatives as inhibitors of enzymes crucial for pathogen survival and physiological processes. For instance, pyrazole thioether analogs were synthesized and evaluated as inhibitors of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an essential bacterial enzyme, with the most potent compounds exhibiting IC₅₀ values in the micromolar range. nih.gov In another study, novel pyrazol-5-yl-benzamide derivatives were found to be effective inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, demonstrating potential as fungicides. nih.gov Furthermore, certain acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors, acting via a serine-trapping mechanism. nih.gov

Table 2: Inhibition of Other Enzymes by Pyrazole Derivatives

Derivative Class Target Enzyme Reported Activity/IC₅₀ Reference
Pyrazole thioether analogs DapE (from H. influenzae) 17.9 µM (IC₅₀ for compound 7d) nih.gov
Pyrazol-5-yl-benzamides SDH (from S. sclerotiorum) 0.20 mg/L (EC₅₀ for compound 5IIc) nih.gov
Acylated 1H-pyrazol-5-amines Thrombin 16 nM (IC₅₀ for compound 24e) nih.gov

Anti-Inflammatory Activity (In Vitro Mechanistic Studies)

The pyrazole structure is a well-established pharmacophore for anti-inflammatory agents, with drugs like phenylbutazone (B1037) being based on a pyrazolidine-dione core. nih.gov In vitro studies on pyrazolidine (B1218672) derivatives have shown they exert a pronounced anti-inflammatory effect by inhibiting both the proliferative and exudative phases of inflammation. nih.gov The mechanism is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). During inflammation, the production of free radicals can lead to oxidative stress, a process that pyrazole derivatives may also counteract. nih.gov

Antioxidant Activity Investigations (In Vitro)

Many pyrazole and pyrazolone (B3327878) derivatives are recognized for their ability to scavenge free radicals and act as antioxidants. nih.govnih.gov This activity is crucial for mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant potential of these compounds is typically evaluated using a variety of in vitro chemical assays.

Recent studies on a series of pyrazolol derivatives demonstrated significant antioxidant capabilities in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as in the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov The presence of a hydroxyl group on the pyrazole ring (forming a pyrazolol) is often considered important for this activity. Similarly, other pyrazoline derivatives have shown notable antioxidant effects, which are believed to be enhanced by specific substitutions on the heterocyclic ring. researchgate.netscielo.br

Table 3: In Vitro Antioxidant Assays for Pyrazole Derivatives

Derivative Class Assay Method Finding Reference
Pyrazolol derivatives DPPH radical scavenging Demonstrated antioxidant capabilities nih.gov
Pyrazolol derivatives ABTS radical scavenging Demonstrated antioxidant capabilities nih.gov
Pyrazolol derivatives ORAC Assay Exceptional antioxidant capacity reported nih.gov
1-carboxyamidino-1H-pyrazole derivatives DPPH radical scavenging Good antioxidant properties reported scielo.br
1-carboxyamidino-1H-pyrazole derivatives HRP/luminol/H₂O₂ chemiluminescence Good antioxidant properties reported scielo.br

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational tools that provide a window into the molecular world, allowing researchers to predict and analyze how a small molecule, or ligand, might interact with a protein target. These techniques are instrumental in rational drug design, helping to elucidate the structural basis of a compound's biological activity.

Ligand-Protein Binding Mode Analysis

A recurring theme in the binding mode of furan-pyrazole compounds is the formation of hydrogen bonds. For instance, in a study of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the nitrogen atoms of the pyrazole ring were found to be crucial for forming hydrogen bonds with amino acid residues in the active site of the target protein. The furan ring, with its oxygen atom, also frequently participates in hydrogen bonding, further anchoring the ligand within the binding site.

In the context of anti-inflammatory research, furan-pyrazole hybrids have been docked against targets like HMGB1 and its Box A domain. researchgate.net The analysis revealed that specific derivatives could form key hydrogen bonds and hydrophobic interactions within the binding pockets of these proteins, suggesting a molecular basis for their anti-neuroinflammatory effects. researchgate.net Similarly, in the pursuit of anticancer agents, the binding modes of furan-chalcone and furylpyrazole hybrids have been investigated, with docking studies illustrating interactions with the target enzyme. researchgate.net

The orientation of the furan and pyrazole rings, along with the nature and position of various substituents, plays a pivotal role in determining the precise binding mode. For example, the presence of a 4-chlorophenyl group on a furan-pyrazole scaffold was shown to influence its interaction with microbial enzymes. asianpubs.org

Predicted Binding Affinities

The strength of the interaction between a ligand and its protein target is quantified by its binding affinity. Molecular docking programs can predict this affinity, typically expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). Lower binding energies indicate a more stable and favorable interaction.

Several studies have reported the predicted binding affinities for various furan-pyrazole derivatives against different biological targets. For instance, in the investigation of furan-pyrazole hybrids as potential 14-α demethylase inhibitors for antifungal applications, docking scores were used to identify compounds with the highest predicted binding affinities. wjpls.org One study on pyrazolo furan-2(5H)-one derivatives as potential inhibitors of the SARS-CoV-2 main protease reported binding affinities for a series of compounds. nih.gov

The following table summarizes predicted binding affinities from a representative study on pyrazolo furan-2(5H)-one derivatives against the SARS-CoV-2 main protease (PDB ID: 6Y84). nih.gov

CompoundPredicted Binding Affinity (kcal/mol)
Derivative 1-7.5
Derivative 2-8.2
Derivative 3-8.0
Derivative 4-7.8

It is important to note that these are predicted values and serve as a valuable guide for prioritizing compounds for further experimental testing. The actual binding affinity can be influenced by various factors not fully captured by the docking simulations. Studies on pyrazole derivatives have also highlighted how structural modifications, such as the addition of methyl or phenyl groups, can impact their binding affinity to enzymes like CYP2E1. nih.gov

Validation of In Vitro Biological Activities

A crucial step in drug discovery is the correlation of computational predictions with experimental results. Molecular docking studies, therefore, are often conducted in conjunction with in vitro biological assays to validate the predicted activities.

For example, a series of novel furan-2-one and pyrazole heterocycles were synthesized and evaluated for their in vitro anticancer activity against HepG-2 and MCF-7 human carcinoma cell lines. ekb.eg The compounds that exhibited the highest potency in these assays were then subjected to molecular docking studies, which revealed a strong correlation between their biological activity and their predicted binding modes and affinities within the active sites of relevant enzymes. ekb.eg

Similarly, the in vitro anti-neuroinflammatory activity of furan-pyrazole hybrids was substantiated by molecular docking studies that showed the most active compounds had favorable binding interactions with the target proteins. researchgate.net In another study, the antioxidant and antimicrobial potentials of furan tethered 2-pyrazolines were evaluated through in vitro assays, and the results were rationalized through molecular docking studies that elucidated their mode of action at a molecular level. researchgate.net

This synergy between computational and experimental approaches is a powerful strategy. The insights from molecular docking can explain the observed biological activities and guide the design of new, more potent furan-pyrazole derivatives. The in vitro assays, in turn, provide the essential experimental validation of the computational predictions.

Coordination Chemistry and Materials Science Applications

Ligand Properties of 3-(2-FURYL)-1H-PYRAZOL-5-OL

The coordinating behavior of this compound is dictated by the presence of multiple potential donor sites and its ability to exist in different tautomeric forms. These characteristics allow for diverse coordination modes and the formation of structurally varied metal complexes.

The this compound ligand possesses several potential donor atoms: the two nitrogen atoms of the pyrazole (B372694) ring, the oxygen atom of the furan (B31954) ring, and the oxygen atom of the hydroxyl group. The pyrazole ring typically coordinates to metal centers through its imine-type nitrogen atom. nih.gov Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand. nih.gov

In more complex ligand systems derived from this core structure, such as the hydrotris[3-(2-furyl)pyrazol-1-yl]borate (Tp2-Fu) "scorpionate" ligand, the 3-(2-furyl)pyrazolyl units demonstrate versatile coordination. nih.gov In lanthanide complexes, for instance, the ligand can exhibit high denticity, coordinating through multiple pyrazolyl nitrogen atoms and, in some cases, the furyl oxygen atom. nih.gov Coordination modes such as κ⁴ and κ⁵ have been observed, where four or five donor atoms from the ligand bind to the metal center. nih.gov The steric crowding around the metal ion can influence which donor atoms participate in coordination. For example, in a dysprosium complex, steric hindrance may cause some of the 2-furyl groups to refrain from coordinating. nih.gov

Theoretical studies on the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggest that the molecule tends to adopt a planar conformation, which is a relevant structural characteristic for its coordination behavior. nih.gov

The this compound molecule can undergo tautomerization, existing in equilibrium between the -ol (enolic) form and various keto forms (pyrazol-5-one). This behavior is critical to its function as a ligand. Acylpyrazolones, which are structurally related, are considered an interesting class of β-diketones. researchgate.net This analogy is useful for understanding the reactivity of the pyrazol-5-ol moiety.

The tautomeric equilibrium influences the coordination in several ways:

Neutral Ligand: In its neutral form, the molecule can coordinate as a monodentate ligand via the imine nitrogen. nih.gov

Anionic Ligand: Deprotonation of the hydroxyl group in the enol tautomer creates a pyrazolate anion. This anion can then coordinate to a metal ion through the oxygen atom, and it also serves to balance the positive charge of the metal, potentially leading to neutral complexes. nih.gov This is a key advantage in the design of materials like thin films for OLEDs. nih.gov In the crystal structure of a related derivative, 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, the molecule exists as the pure hydroxyl tautomer, forming dimers through intermolecular hydrogen bonds. bohrium.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives involves reacting the ligand with a suitable metal salt. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

The 3-(2-furyl)pyrazole moiety has been successfully incorporated into ligands for complexing transition metals. The hydrotris[3-(2-furyl)pyrazol-1-yl]borate (Tp2-Fu) ligand has been used to form complexes with copper (Cu) and zinc (Zn). nih.gov In these specific transition metal complexes, it was noted that the 2-furyl substituents did not participate in coordination. nih.gov

The broader family of pyrazole-based ligands is well-known for forming stable complexes with a range of transition metals. For example, pyrazole-acetamide ligands have been used to synthesize mononuclear complexes of cadmium (Cd), copper (Cu), and iron (Fe). nih.gov Similarly, tris(pyrazolyl)borate ligands have been used to create complexes with iron (Fe) and cobalt (Co), which were investigated as potential redox shuttles. jcsp.org.pk These studies demonstrate the general utility of the pyrazole scaffold in transition metal coordination chemistry.

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

Metal Ion Ligand Type Example Complex Formula Reference
Cu(II), Zn(II) Hydrotris[3-(2-furyl)pyrazol-1-yl]borate Not specified nih.gov
Cd(II) Pyrazole-acetamide [Cd(L1)2Cl2] nih.gov
Cu(II) Pyrazole-acetamide Cu(L1)2(C2H5OH)22 nih.gov
Fe(II) Pyrazole-quinoxaline (from in situ oxidation) Fe(L2)2(H2O)22·2H2O nih.gov
Fe(III), Co(III) Tris(pyrazolyl)borate [M(III)Tp(Cl2)] jcsp.org.pk

The coordination chemistry of the hydrotris[3-(2-furyl)pyrazol-1-yl]borate (Tp2-Fu) ligand with lanthanide ions has been explored, leading to the first-time synthesis of complexes with cerium (Ce) and dysprosium (Dy). nih.gov The synthesis of Ln(Tp2-Fu)2 (Ln = Ce, Dy) was achieved through both hydrous and anhydrous methods. nih.gov

The stability of these lanthanide complexes is influenced by the Lewis acidity of the metal ion. nih.gov In the case of the dysprosium complex, a phenomenon known as a 1,2-borotropic shift was observed, leading to the formation of a secondary product, Dy(κ⁴-Tp2-Fu)(κ⁵-Tp2-Fu*), where one of the pyrazolyl substituents on a ligand is rearranged. nih.gov This rearrangement alters the denticity of the ligand and the coordination geometry of the complex. nih.gov

Single-crystal X-ray diffraction is a crucial technique for determining the precise three-dimensional structure of these metal complexes. For the dysprosium complex Dy(κ⁴-Tp2-Fu)(κ⁵-Tp2-Fu*), crystallographic analysis revealed a nine-coordinate geometry described as a capped square antiprismatic crystal field environment. nih.gov The analysis also provided specific bond lengths, such as the coordinating Dy—OFu bond distances of 2.6400 (19) Å and 2.8418 (19) Å. nih.gov

Spectroscopic methods are also essential for characterization. Infrared (IR) spectroscopy is used to identify characteristic vibrations. In related tris(pyrazolyl)borate complexes, key IR bands include those for B-H stretching (around 2517 cm⁻¹), C=N stretching (around 1504 cm⁻¹), and metal-ligand stretching (e.g., M-N around 460 cm⁻¹). jcsp.org.pk Nuclear Magnetic Resonance (NMR) and elemental analysis are also routinely used to confirm the structure and composition of the synthesized complexes. nih.govnih.gov

Table 2: Crystallographic Data for the [Dy(κ⁴-Tp2-Fu)(κ⁵-Tp2-Fu*)]+ Cation

Feature Description Reference
Metal Center Dysprosium(III) nih.gov
Coordination Number 9 nih.gov
Geometry Capped Square Antiprismatic (CSA) nih.gov
Ligand Denticity One κ⁴-Tp2-Fu and one κ⁵-Tp2-Fu* ligand nih.gov
Selected Bond Lengths Dy—OFu: 2.6400 (19) Å, 2.8418 (19) Å nih.gov
Dy—Npz range: 2.375 (2)–2.558 (2) Å nih.gov

Catalytic Applications of Metal Complexes

The pyrazole scaffold is a versatile component in the design of ligands for catalysis. researchgate.net Metal complexes derived from pyrazole-based ligands have demonstrated significant activity in a range of organic transformations, including oxidation and hydrogenation/dehydrogenation reactions. researchgate.netbohrium.com

Protic pyrazoles are particularly valuable in homogeneous catalysis. nih.gov Metal complexes incorporating these ligands can act as effective catalysts for various reactions. For instance, an iridium(III) complex featuring the related 2-(1H-pyrazol-3-yl)pyridine ligand has been shown to catalyze the dehydrogenation of formic acid. nih.gov In this context, the primary role of the deprotonated azole unit is to enhance electron donation to the metal center. nih.gov

Copper(II) complexes with pyrazole-based ligands have also been explored as catalysts, notably in the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. bohrium.com The catalytic efficiency of these systems is influenced by several factors, including the specific metal ion, the counter-anion, and the solvent used, with copper(II)-based complexes generally showing the highest reaction rates. bohrium.com While specific studies on the heterogeneous catalytic applications of this compound are not widely documented, the conversion of furan to pyrrole (B145914) over solid acid catalysts like SiO2-Al2O3 is a known industrial process, suggesting the potential for furan-containing ligands to be involved in surface-catalyzed reactions. researchgate.net

The catalytic mechanism of protic pyrazole complexes often involves the direct participation of the pyrazole's NH group. In the iridium-catalyzed dehydrogenation of formic acid, a proposed mechanism involves a proton relay. nih.gov This process is facilitated by a two-point hydrogen bonding interaction between the protic pyrazole unit and a formic acid molecule in the second coordination sphere of the complex, which aids the protonation of a hydrido ligand. nih.gov

Luminescent Properties and Optoelectronic Applications

The conjugated π-systems inherent in the structure of this compound and its derivatives make them promising candidates for optoelectronic and sensor applications. nih.gov Their metal complexes, in particular, can exhibit interesting photophysical properties, including strong luminescence.

Theoretical studies on the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid predict strong absorption properties in the UV region. nih.gov Density Functional Theory (DFT) calculations indicate a HOMO-LUMO energy gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov

Experimentally, metal complexes of similar pyrazole-based ligands demonstrate significant luminescence. A series of cationic copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) co-ligands show bright yellow-green emission in the solid state, with emission maxima ranging from approximately 520 nm to 650 nm. nih.gov The quantum yields and emission lifetimes of these complexes are highly dependent on the molecular structure. nih.gov Similarly, iridium(III) complexes using (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been developed, exhibiting highly efficient green phosphorescence with emission peaks between 494–499 nm and high quantum efficiencies of up to 82%. rsc.org Osmium(II) complexes with 3-trifluoromethyl-5-(2-pyridyl)pyrazole ligands also display strong room-temperature phosphorescence. ntu.edu.tw

Table 1: Photophysical Data for Emissive Copper(I) Complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and Various Phosphine Ligands in the Solid State at 298 K

Complex ID Phosphine Ligand Emission Max (λem), nm Quantum Yield (Φ), % Lifetime (τ), μs
1 dppbz 520 23 19.0
2 Xantphos 535 78 34.4
3 DPEPhos 530 28 21.0
4 PPh3 650 1 2.5
5 BINAP - 11 118.6

Data sourced from a study on related copper(I) pyrazole complexes. nih.gov

The relationship between the molecular structure and the observed luminescence is a critical aspect of designing new materials. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, its predicted planar configuration, stabilized by conjugated π-systems, is fundamental to its potential optoelectronic properties. nih.gov

In the case of the emissive copper(I) complexes, the nature of the ancillary phosphine ligand dramatically influences photoluminescence efficiency. nih.gov The use of bulky and rigid phosphine ligands, such as Xantphos, leads to a significantly higher quantum yield (78%) compared to more flexible ligands. nih.gov This enhancement is attributed to the stabilization of the singlet and triplet excited states, which reduces non-radiative decay pathways. nih.gov For platinum(II) pyrazolate complexes, fluorinated substituents on the pyrazolate ring have a profound effect on photo- and electroluminescence properties, demonstrating that the triplet state energies can be finely tuned through chemical modification. bohrium.com

The combination of heterocyclic rings and functional groups makes pyrazole derivatives excellent candidates for sensor technology. nih.gov The presence of conjugated π-systems and specific functional groups, which are open to various molecular interactions, is a key feature. nih.gov Theoretical studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid highlight its significant potential for use in sensors and photonic devices due to these electronic characteristics. nih.gov

Furthermore, pyrazole derivatives have been successfully developed as "turn-off" fluorescent sensors for metal cations like Cu²⁺. nih.gov The N-donor character of the pyrazole ring makes it an ideal scaffold for cation detection. nih.gov The ability of pyrazolol compounds to chelate with metal ions, such as Cu²⁺, has also been noted, opening avenues for the development of chemosensors. nih.gov

Analytical Method Development for 3 2 Furyl 1h Pyrazol 5 Ol and Its Derivatives

Chromatographic Separation Techniques (HPLC, GC)

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of pyrazole (B372694) and furan (B31954) derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For 3-(2-furyl)-1H-pyrazol-5-ol, which possesses polar functional groups (hydroxyl and amine protons) and a UV-absorbing chromophore, reversed-phase HPLC (RP-HPLC) with UV detection is a highly effective approach. The separation is typically achieved on a non-polar stationary phase (like C18 or C8) with a polar mobile phase. The composition of the mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired retention and resolution. In the analysis of novel chiral azole compounds, enantiomeric separations have been successfully performed using chiral stationary phases with various mobile phase modes, including normal phase, polar organic, and reversed phase. researchgate.netmdpi.com

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to hydrogen bonding, it can be made amenable to GC analysis through derivatization. Silylation of the hydroxyl and pyrazole-NH groups, for example, would increase its volatility and thermal stability. The separation of furan and its derivatives has been successfully demonstrated using GC coupled with mass spectrometry (GC-MS/MS), employing columns like the HP-5MS. mdpi.com This suggests that a similar approach could be effective for derivatized this compound.

Table 1: Example Chromatographic Conditions for the Analysis of this compound

Parameter HPLC Method GC Method (for derivatized analyte)
Column C18 (4.6 x 150 mm, 5 µm) HP-5MS (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (60:40 v/v) Helium
Flow Rate 1.0 mL/min 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) Mass Spectrometer (MS)
Detection Wavelength 254 nm Scan range: 50-400 m/z
Injection Volume 10 µL 1 µL (splitless)
Oven Temperature Program Isocratic at 30°C 100°C (1 min), ramp to 280°C at 15°C/min

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simple and cost-effective means of quantification. These methods are based on the principle that the analyte absorbs light at a specific wavelength.

UV-Visible Spectrophotometry:

The conjugated system of this compound, arising from the furan and pyrazole rings, results in significant absorbance in the UV region. A direct UV spectrophotometric method can be developed by identifying the wavelength of maximum absorbance (λmax) in a suitable solvent, such as ethanol (B145695) or methanol. A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in solutions. Aromatic heterocyclic compounds are known to be strong UV-absorbing molecules, making them easily detectable with basic HPLC-UV systems. researchgate.netmdpi.com

Colorimetric Methods:

For enhanced selectivity or for analyses in complex matrices where direct UV measurement is challenging, colorimetric methods can be developed. These involve reacting the target analyte with a chromogenic reagent to produce a colored product that can be measured in the visible region. For instance, certain furan derivatives are known to produce a red color upon reaction with aniline (B41778) acetate. While a specific reagent for this compound would need to be empirically determined, the pyrazole moiety offers potential reaction sites for the development of such a method.

Table 2: Hypothetical Spectrophotometric Quantification Parameters

Parameter Direct UV Spectrophotometry Colorimetric Method
Wavelength (λmax) ~260 nm (in Ethanol) ~540 nm
Reagent Not Applicable Diazotized Sulfanilic Acid
Solvent/Medium Ethanol or Methanol Aqueous Buffer (pH 9)
Linear Range 1 - 20 µg/mL 0.5 - 10 µg/mL
Molar Absorptivity (ε) To be determined To be determined

Electrochemical Detection Methods

Electrochemical methods provide a highly sensitive and selective alternative for the quantification of electroactive compounds. The suitability of these methods for this compound would depend on its oxidation or reduction potential.

Voltammetric Techniques:

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be employed to study the electrochemical behavior of this compound. The phenolic hydroxyl group on the pyrazole ring is a potential site for electrochemical oxidation. A suitable working electrode, such as a glassy carbon electrode (GCE) or a carbon paste electrode (CPE), would be used in conjunction with a reference and a counter electrode. The peak current obtained in techniques like DPV or SWV would be proportional to the concentration of the analyte. The development of such a method would involve optimizing parameters like the supporting electrolyte, pH, and scan rate.

Table 3: Potential Electrochemical Detection Parameters

Parameter Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Potential Range +0.2 V to +1.2 V
Pulse Amplitude 50 mV
Scan Rate 20 mV/s

Future Research Directions and Translational Potential Non Clinical Focus

Exploration of Novel Synthetic Routes and Green Chemistry Advancements

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, traditionally relying on the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com For 3-(2-furyl)-1H-pyrazol-5-ol, this typically involves the reaction of a furan-containing β-ketoester with hydrazine. Future research will likely focus on optimizing these routes in line with the principles of green chemistry.

Key areas for advancement include:

Microwave and Ultrasound-Assisted Synthesis : These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyrazole derivatives. rsc.orgrsc.org Applying microwave irradiation or sonication to the synthesis of this compound could offer a more efficient and sustainable production method. ekb.eg

Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single step, are a cornerstone of green chemistry due to their high atom economy and procedural simplicity. mdpi.commdpi.comeurekaselect.com Developing a one-pot, multicomponent strategy for this compound and its analogs would be a significant step forward. nih.gov

Green Catalysts and Solvents : The use of heterogeneous catalysts, such as CeO2/SiO2 or polymer-supported reagents, and green solvents like water or polyethylene (B3416737) glycol (PEG), is increasingly prevalent in pyrazole synthesis. mdpi.comthieme-connect.com Research into eco-friendly catalytic systems for the cyclocondensation step can minimize hazardous waste and improve the environmental profile of the synthesis. scirp.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Synthesis
ParameterConventional HeatingMicrowave-AssistedUltrasound-AssistedMulticomponent Reaction (MCR)
Reaction TimeHours to DaysMinutesMinutes to HoursVariable, often short
Energy ConsumptionHighLowLowLow
Solvent UseOften organic, high volumeReduced volume or solvent-freeOften aqueous or green solventsOften green solvents or solvent-free
YieldsVariable, often moderateOften high to excellentGood to highGenerally high

Design and Synthesis of Advanced Multi-Functionalized Derivatives

The this compound core is a versatile scaffold amenable to extensive functionalization. nih.gov Future synthetic efforts will focus on creating libraries of derivatives by modifying key positions on both the pyrazole and furan (B31954) rings to modulate their chemical and physical properties.

Potential modifications include:

N-1 Substitution of the Pyrazole Ring : Alkylation or arylation at the N-1 position can significantly alter the compound's lipophilicity and steric profile, which can influence its interactions in various chemical systems. nih.gov

C-4 Functionalization : The C-4 position of the pyrazole ring is a prime site for introducing a wide range of functional groups, such as halogens, nitro groups, or even other heterocyclic systems, to create hybrid molecules with novel properties. nih.govresearchgate.net

Furan Ring Modification : Introducing substituents onto the furan ring can tune the electronic nature of the entire molecule.

Condensation with other Heterocycles : The pyrazole moiety can be used as a building block for creating fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyranopyrazoles, leading to compounds with expanded functionalities. mdpi.commdpi.com

Deeper Mechanistic Understanding of Chemical and Biological Processes

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the behavior of this compound derivatives. Future research should employ a combination of experimental and computational methods to elucidate these processes. For instance, studies on pyrazole synthesis have identified critical intermediates and transition states that govern regioselectivity and reaction rates. mdpi.comumn.edu

Key mechanistic questions to be addressed include:

The tautomeric equilibrium between the -OH, -NH, and zwitterionic forms of the pyrazol-5-ol ring and how it is influenced by substituents and solvent.

The precise mechanism of cyclocondensation reactions to form the pyrazole ring, including the role of catalysts. umn.edu

Understanding the coordination chemistry of the pyrazole nitrogen atoms with metal ions, which is fundamental for developing sensors or catalysts. rsc.org

Development of Structure-Activity and Structure-Property Relationships for Predictive Design

Systematic studies are needed to correlate the structural features of this compound derivatives with their chemical and physical properties. Developing robust Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is essential for the predictive design of new molecules with desired characteristics. youtube.com

Research in this area will involve:

Synthesizing a diverse library of analogs with systematic variations at different positions. nih.gov

Characterizing their physicochemical properties, such as solubility, lipophilicity, and electronic properties.

Utilizing computational tools, like Density Functional Theory (DFT), to model molecular geometry, electronic structure, and spectroscopic behavior. A DFT study on the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid has already provided insights into its planar conformation and electronic stability, suggesting potential for optoelectronic applications. nih.gov

Correlating structural modifications with observed activities, such as catalytic efficiency, fluorescence, or material properties. For example, SAR studies on other pyrazoles have shown that electron-withdrawing or electron-donating groups can significantly impact biological or chemical activity. rsc.org

Table 2: Key Positions for Derivatization and Potential Impact on Properties
PositionPotential ModificationPredicted Impact on Properties
Pyrazole N-1Alkylation, ArylationAlters lipophilicity, solubility, and steric hindrance. nih.govnih.gov
Pyrazole C-4Halogenation, Nitration, FormylationModulates electronic properties and provides a handle for further reactions. nih.gov
Pyrazol-5-ol OHEtherification, EsterificationBlocks tautomerism, changes hydrogen bonding capability.
Furan RingSubstitution with electron-donating/withdrawing groupsTunes overall molecular electronics and reactivity. nih.gov

Expansion into Other Non-Therapeutic Applications (e.g., Agrochemicals, Dyes, Advanced Materials)

The pyrazole nucleus is a well-established scaffold in various non-therapeutic fields. nih.gov Future research on this compound should explore its potential in these areas:

Agrochemicals : Pyrazole derivatives are widely used as herbicides, insecticides, and fungicides. nih.govresearchgate.net The furan-pyrazole combination could lead to new agrochemical agents with unique modes of action.

Dyes and Pigments : The conjugated π-system of the molecule suggests potential applications as organic dyes. researchgate.net Functionalization could tune the chromophore to achieve a range of colors and properties for use in textiles or advanced imaging.

Advanced Materials : Heterocyclic compounds like pyrazoles are being investigated for applications in materials science, including heat-resistant polymers and energetic materials. researchgate.netresearchgate.net The unique electronic properties of this compound could be harnessed for developing materials with novel optical or energy storage capabilities. acs.org

Bioimaging and Probe Development

The ability of the pyrazole scaffold to act as a chelating ligand for metal ions makes it an attractive candidate for the development of fluorescent chemosensors and bioimaging probes. rsc.org The nitrogen atoms of the pyrazole ring can coordinate with metal ions, and this interaction can lead to a detectable change in the molecule's fluorescence (a "turn-on" or "turn-off" response). mdpi.com

Future work could focus on:

Designing Selective Ion Probes : By modifying the substituents on the this compound scaffold, it may be possible to create probes that are highly selective for specific metal ions (e.g., Cu²⁺, Al³⁺, Hg²⁺). rsc.org

Developing Reversible Sensors : Creating probes where the binding of the target ion is reversible would allow for dynamic monitoring of ion concentrations.

Cellular Imaging : Functionalizing the molecule to improve cell permeability and target specific organelles could lead to its use in live-cell imaging to track biological processes. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. mdpi.com These computational tools can be integrated into the research pipeline for this compound.

Potential applications include:

Predictive Modeling : ML algorithms can be trained on existing data from pyrazole derivatives to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then predict the properties of novel, un-synthesized this compound analogs, guiding synthetic efforts toward compounds with the most promising profiles.

Reaction Optimization : AI-driven platforms can autonomously plan and execute experiments to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of derivatives, saving time and resources. acs.org

De Novo Design : Generative AI models can design entirely new pyrazole-based structures with desired properties, exploring a vast chemical space that might not be accessible through traditional intuition-based design. Recent work has already used AI-powered screening to identify novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Furyl)-1H-Pyrazol-5-OL, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound is typically synthesized via cyclocondensation of furan-containing precursors with hydrazine derivatives. For example, refluxing 3-(2-furyl)acrylic acid with hydrazine hydrate in acetic acid (80°C, 6–8 hours) yields the pyrazole core. Optimization can involve varying solvent polarity (e.g., dioxane vs. ethanol), stoichiometry of reagents, and temperature gradients to minimize side products like open-chain hydrazones .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

  • Methodology :

  • ¹H NMR : The furyl protons (δ 6.3–7.2 ppm as multiplet) and pyrazole-OH (δ 10–12 ppm, broad singlet) are diagnostic. Isomers lacking the hydroxyl group show no downfield proton signal.
  • IR : A strong absorption band at ~3200–3400 cm⁻¹ confirms the O–H stretch, while C=N and C=C stretches (1550–1650 cm⁻¹) differentiate the pyrazole ring from other heterocycles .

Q. What crystallographic parameters are critical for resolving the compound’s hydrogen-bonding network?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (SHELXL-2018) reveals intermolecular O–H···N hydrogen bonds between the pyrazole-OH and adjacent nitrogen atoms. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(6) chains, crucial for predicting packing efficiency .

Advanced Research Questions

Q. How do solvent polarity and temperature gradients influence tautomeric equilibria in this compound?

  • Methodology : Dynamic NMR studies in DMSO-d₆/CDCl₃ mixtures (298–343 K) track tautomer populations. Low-polarity solvents favor the 1H-pyrazol-5-ol tautomer, while polar aprotic solvents stabilize the 2H-pyrazol-5-ol form via solvation of the hydroxyl group. Activation energy (ΔG‡) for tautomerism is calculated using Eyring plots .

Q. What strategies mitigate data contradictions in SCXRD refinement for polymorphic forms of the compound?

  • Methodology : Discrepancies in unit cell parameters (e.g., Z’ > 1) arise from disordered furyl rings or solvent inclusion. Strategies include:

  • Twinned data correction : Using the TWINABS module in SHELXL to deconvolute overlapping reflections.
  • Hydrogen bond restraints : Applying DFIX/ISOR constraints during refinement to stabilize the OH···N network .

Q. How can computational methods (DFT, MD) predict biological activity against neurological targets?

  • Methodology : Density Functional Theory (B3LYP/6-311+G*) calculates electrostatic potential maps to identify H-bond donor/acceptor sites. Molecular docking (AutoDock Vina) screens against neuroprotective targets like NMDA receptors, using the compound’s furyl group as a π-π stacking moiety .

Q. What are the limitations of conventional synthetic routes, and how can microwave-assisted synthesis improve efficiency?

  • Methodology : Traditional reflux methods (6–8 hours, ~60% yield) suffer from thermal degradation. Microwave irradiation (150°C, 20 minutes, sealed vessel) accelerates cyclocondensation via dielectric heating, improving yield to 85% with reduced byproduct formation. Reaction monitoring via in-situ FTIR confirms intermediate stability .

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